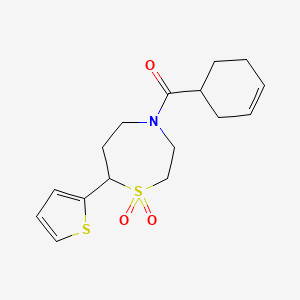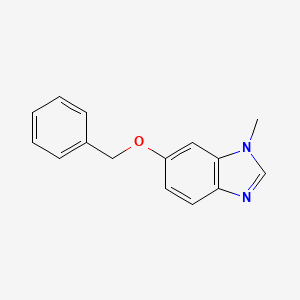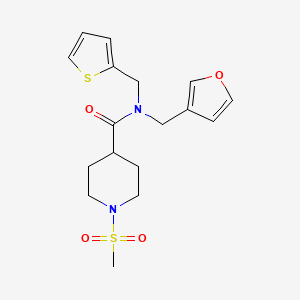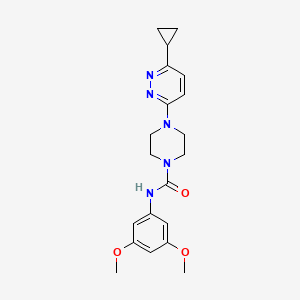
Cyclohex-3-en-1-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Cyclohex-3-en-1-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a complex molecule that appears to incorporate elements of cyclohexene and thiazepane structures, with additional functional groups such as a ketone, a thiophene, and a sulfone. This molecule is not directly studied in the provided papers, but insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of polyoxygenated cyclohexene-yl-methanol from shikimic acid involves esterification, protection, and reduction steps, achieving a high yield under optimized conditions . Similarly, the synthesis of the compound would likely require careful selection of starting materials and reaction conditions to introduce the various functional groups in the correct orientation and oxidation state.
Molecular Structure Analysis
The structure of organic compounds can be elucidated using spectroscopic methods such as NMR, IR, and MS. For instance, the final product in the synthesis of polyoxygenated cyclohexene-yl-methanol was identified using these methods . The molecular structure of "Cyclohex-3-en-1-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" would likely show characteristic signals for the cyclohexene double bond, the ketone carbonyl group, and the unique signatures of the thiazepane and thiophene rings.
Chemical Reactions Analysis
The reactivity of cyclohexene derivatives can be quite diverse. For example, 1-cyclohexenyl(phenyl)methanone undergoes photo-Nazarov cyclization, forming various intermediates and products upon irradiation . The compound may also exhibit interesting reactivity patterns due to the presence of multiple reactive sites, such as the enolizable ketone and the potential for nucleophilic attack at the sulfur atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. Cyclohexanone, a related ketone, exhibits keto-enol tautomerism, and its enol content can be determined calorimetrically . The presence of a thiophene and a thiazepane ring in the compound would add to its complexity, potentially affecting its boiling point, solubility, and stability. The reactivity of ketones with organophosphorus compounds, as seen with cyclohexanone, suggests that the ketone group in the compound could undergo similar transformations .
Scientific Research Applications
Organophosphorus Compounds and Ketone Reactions
Studies on organophosphorus compounds have shown that reactions of ketones with specific reagents can lead to the formation of new compounds with potential for various applications. For example, cyclohexanone and cyclopentanone react with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, producing new spiro and enethiol compounds. These reactions highlight the versatility of organophosphorus compounds in synthesizing complex molecules (Scheibye et al., 1982).
Oxidation and Annulation in Organic Synthesis
Oxidation of substituted phenols with hypervalent iodine has been applied to the phthalide annulation route to anthraquinones, offering access to a range of anthraquinones not previously accessible. This research demonstrates the utility of specific oxidative processes in constructing complex organic frameworks (Mitchell & Russell, 1993).
Synthesis of Acylguanidines
The synthesis of novel acylguanidines with potential activity in various domains illustrates the creative application of organic synthesis in generating new lead compounds. Through specific reactions involving chlorocyclohexenone and guanidine hydrochloride, researchers have developed compounds that represent new avenues for exploration in scientific research (Hanaee & Rashidi, 1990).
Cyclohexene Derivatives and Catalysis
Research involving the carbonylation of cyclohexene catalyzed by palladium(II) chloride–triphenylphosphine highlights the role of catalysis in efficiently producing methyl cyclohexanecarboxylate, a compound of interest in various chemical syntheses. This study emphasizes the importance of catalysts in enhancing reaction rates and yields in organic synthesis (Yoshida et al., 1976).
properties
IUPAC Name |
cyclohex-3-en-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c18-16(13-5-2-1-3-6-13)17-9-8-15(14-7-4-11-21-14)22(19,20)12-10-17/h1-2,4,7,11,13,15H,3,5-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHBVIVPMGOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)


